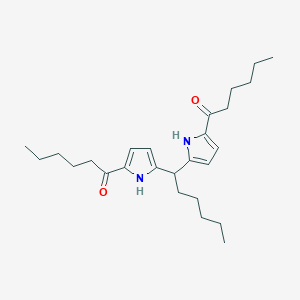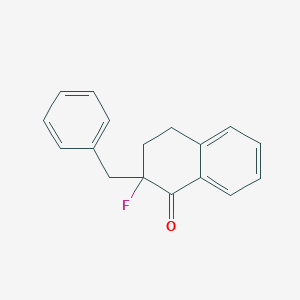![molecular formula C27H27ClNO4P B12565988 Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate CAS No. 143245-36-7](/img/structure/B12565988.png)
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is a complex organic compound that features a phosphonium core with three 4-methylphenyl groups and a pyridin-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate typically involves the reaction of tris(4-methylphenyl)phosphine with pyridin-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting phosphonium salt is then treated with perchloric acid to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the use of perchloric acid, which is highly reactive and potentially hazardous.
化学反应分析
Types of Reactions
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to target mitochondria.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can disrupt mitochondrial function, leading to changes in cellular energy metabolism and potentially inducing cell death in targeted cells.
相似化合物的比较
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
Tris(pyridin-2-ylmethyl)phosphine: Contains three pyridin-2-ylmethyl groups, which can lead to different reactivity and binding properties.
Uniqueness
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is unique due to its combination of 4-methylphenyl and pyridin-2-ylmethyl groups. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic and inorganic chemistry.
属性
CAS 编号 |
143245-36-7 |
|---|---|
分子式 |
C27H27ClNO4P |
分子量 |
495.9 g/mol |
IUPAC 名称 |
tris(4-methylphenyl)-(pyridin-2-ylmethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H27NP.ClHO4/c1-21-7-13-25(14-8-21)29(20-24-6-4-5-19-28-24,26-15-9-22(2)10-16-26)27-17-11-23(3)12-18-27;2-1(3,4)5/h4-19H,20H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
OUSVVFWZQGZVHA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


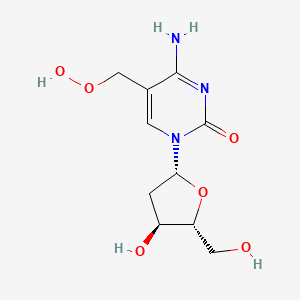
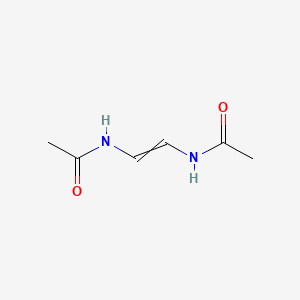

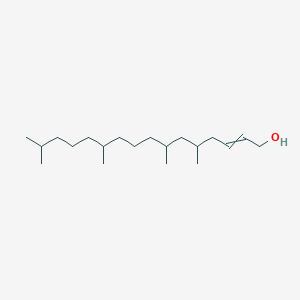
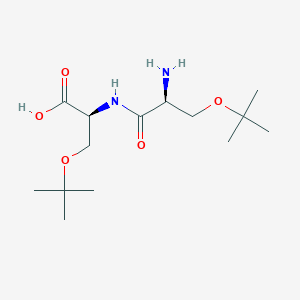
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
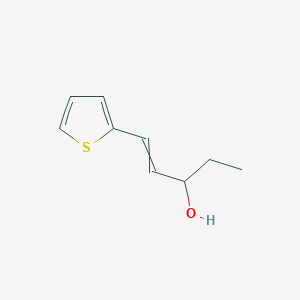

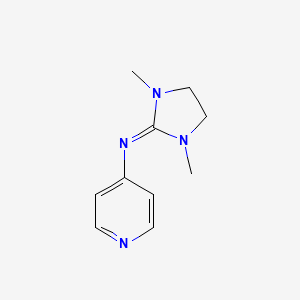
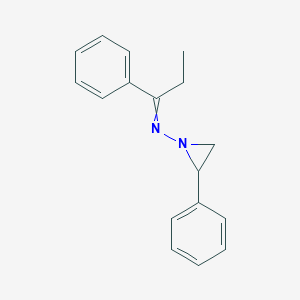
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
